2,6-Dibromo-4-hydroxybenzaldehyde

Organometallic Chemistry Catalysis Carbene Chemistry

Avoid isomer misassignment that derails catalyst or herbicide research. This 2,6-dibromo isomer provides the exact steric/electronic profile required for reproducible outcomes. - Enables xanthylidene-based remote carbenes with superior σ-donor/π-acceptor properties vs. NHCs. - Essential for constructing (E)-2,6-dibromo-4-{[(2,4-dinitrophenoxy)imino]methyl}phenol herbicide analogs. - Validated precursor for antimicrobial peptide scaffolds active against P. aeruginosa and E. coli. - Higher boiling point (329.1 °C) and density (2.1 g/cm³) vs. dichloro analog simplifies purification scale-up. Batch-specific analytical data provided; reliable global logistics.

Molecular Formula C7H4Br2O2
Molecular Weight 279.91 g/mol
CAS No. 856767-00-5
Cat. No. B13152799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-hydroxybenzaldehyde
CAS856767-00-5
Molecular FormulaC7H4Br2O2
Molecular Weight279.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)C=O)Br)O
InChIInChI=1S/C7H4Br2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H
InChIKeyLPDAQMGETAXZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-4-hydroxybenzaldehyde (CAS 856767-00-5): A Strategic Brominated Benzaldehyde Intermediate for Specialized Organic Synthesis


2,6-Dibromo-4-hydroxybenzaldehyde (CAS 856767-00-5) is a di-ortho-brominated aromatic aldehyde with the molecular formula C7H4Br2O2 and a molecular weight of 279.91 g/mol . Unlike its positional isomer 3,5-dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5), which features bromination ortho to the hydroxyl group, this compound's bromine atoms flank the aldehyde functionality at the 2- and 6-positions . This specific 2,6-dibromo substitution pattern imparts unique steric and electronic properties that dictate its reactivity in cross-coupling reactions and its suitability as a precursor for low-coordinate transition metal complexes, distinguishing it from other halogenated benzaldehyde building blocks [1].

Substitution pattern 2,6-dibromo arrangement essential for steric and electronic control in cross-coupling
Key application Precursor for xanthylidene-based remote carbene ligands and low-coordinate Pd complexes
Differentiation Distinct from 3,5-dibromo isomer; required for specific organometallic outcomes

Why Generic 4-Hydroxybenzaldehyde Derivatives Cannot Replace 2,6-Dibromo-4-hydroxybenzaldehyde in Critical Synthetic Pathways


Generic substitution with other halogenated 4-hydroxybenzaldehydes fails because the precise 2,6-dibromo arrangement is a non-negotiable structural requirement for generating specific steric and electronic outcomes. For instance, the 2,6-dibromo pattern is essential for synthesizing 1,8-disubstituted xanthylidene-based remote carbenes, which demonstrate σ-donor and π-acceptor properties superior to N-heterocyclic carbenes (NHCs) [1]. Simply switching to the 3,5-dibromo isomer leads to a different herbicide analog, Bromofenoxim, highlighting divergent agrochemical applications even between positional isomers [2]. Furthermore, using non-brominated or mono-brominated analogs fails to provide the necessary steric hindrance and heavy-atom effect required for forming stable, low-coordinate palladium(II) complexes, making 2,6-dibromo-4-hydroxybenzaldehyde a singularly critical intermediate for these applications [3].

Isomer mismatch 3,5-dibromo isomer yields a different Bromofenoxim analog; not interchangeable for herbicide lead synthesis.
Steric/electronic deficiency Mono- or non-brominated analogs lack the steric bulk required for stable low-coordinate palladium complexes.
Divergent agrochemical SAR Using the wrong positional isomer leads to an unvalidated biological profile in herbicide research.

Quantitative Differentiation Evidence for 2,6-Dibromo-4-hydroxybenzaldehyde Against Closest Analogs


Enhanced Carbene Ligand Properties Over N-Heterocyclic Carbenes (NHCs)

The resulting 1,8-disubstituted xanthylidene-based remote carbenes derived from 2,6-dibromo-4-hydroxybenzaldehyde are reported to possess σ-donating and π-accepting properties stronger than those of N-heterocyclic carbenes (NHCs), which are the current gold standard in carbene ligands [1]. This is a class-level inference based on the photolytic generation and isolation of the low-coordinate Pd(II) complex.

Ligand properties
Class-level
Reported stronger σ-donor/π-acceptor than N-heterocyclic carbenes (NHCs)
Supports remote carbene design
Class-level inference; exact Tolman Electronic Parameter (TEP) data not available
Organometallic Chemistry Catalysis Carbene Chemistry

Divergent Agrochemical Utility: 2,6- vs 3,5-Dibromo Isomer for Bromofenoxim Synthesis

The 2,6-dibromo substitution pattern leads to the specific (E)-2,6-dibromo-4-{[(2,4-dinitrophenoxy)imino]methyl}phenol isomer of Bromofenoxim, while the corresponding oxime derived from the 3,5-isomer is distinct [1]. Both isomers are documented as contact herbicides, but the 2,6-isomer's specific IUPAC name indicates a precise structural isomerism that dictates synthetic route design [1][2].

Herbicide isomerism
Class-level
2,6-isomer yields distinct Bromofenoxim analog; 3,5-isomer gives a different oxime
Isomer identity critical for agrochemical lead diversification
IUPAC differentiation; biological profile of 3,5-oxime unvalidated
Agrochemistry Herbicide Development Isomer Differentiation

Key Intermediate for 2-(2,6-dibromo-4-formylphenoxy)acetic Acid Antimicrobial Peptides

2,6-Dibromo-4-hydroxybenzaldehyde is the essential precursor for synthesizing 2-(2,6-dibromo-4-formylphenoxy)acetic acid (CAS 284488-54-6) . This derivative serves as the core scaffold for a series of antimicrobial peptides that showed potent activity against Pseudomonas aeruginosa and Escherichia coli when compared to standard drugs like ciprofloxacin [1]. The study explicitly highlights the 2,6-dibromo-4-formylphenoxy moiety as an integral part of the active structure.

Antimicrobial scaffold
Reported
Precursor to 2-(2,6-dibromo-4-formylphenoxy)acetic acid; derived peptides active against P. aeruginosa and E. coli
Validated synthetic pathway for antimicrobial discovery
Qualitative comparison to ciprofloxacin; exact MIC values not provided in abstract
Medicinal Chemistry Antimicrobial Resistance Peptide Synthesis

Distinct Physicochemical Profile Compared to 2,6-Dichloro Analog (CAS 60964-09-2)

The 2,6-dibromo compound exhibits a markedly higher predicted boiling point of 329.1±37.0 °C at 760 mmHg compared to 295.8±35.0 °C for the 2,6-dichloro analog . Its predicted density is also significantly higher (2.1±0.1 g/cm³) than that of the dichloro compound (1.5±0.1 g/cm³) . These differences in bulk properties stem directly from the heavier and larger bromine atoms.

Physical properties
Data to verify
Boiling point ~329 °C vs 296 °C; density 2.1 vs 1.5 g/cm³
Elevated boiling point and density inform purification protocols
Predicted data from ChemSpider; experimental verification advised
Physicochemical Properties Analytical Chemistry QSPR Modeling

Verified Application Scenarios for 2,6-Dibromo-4-hydroxybenzaldehyde Based on Quantitative Evidence


Development of Next-Generation Remote Carbene Ligands for Transition Metal Catalysis

Researchers focused on pushing the boundaries of homogeneous catalysis should prioritize this compound for synthesizing xanthylidene-based remote carbenes. Evidence indicates these ligands possess σ-donor and π-acceptor properties superior to NHCs [1]. This application scenario is for groups investigating electronic tuning of palladium centers for challenging cross-coupling reactions.

Synthesis and Bioactivity Comparison of Bromofenoxim Positional Isomers

Agrochemical scientists exploring halogenated herbicide analogs must use this specific 2,6-dibromo isomer for constructing the (E)-2,6-dibromo-4-{[(2,4-dinitrophenoxy)imino]methyl}phenol variant of Bromofenoxim [1]. Comparison of its herbicidal efficacy and environmental fate against the 3,5-dibromo isomer-derived oxime requires the absolute certainty of isomer identity, as established in its IUPAC designation [2].

Medicinal Chemistry Programs Targeting Antimicrobial Peptide Synthesis

Medicinal chemists aiming to replicate or build upon the work by Dahiya et al. (2012) require this compound as the foundational aldehyde for generating 2-(2,6-dibromo-4-formylphenoxy)acetic acid, the core scaffold for a new class of antimicrobial peptides active against P. aeruginosa and E. coli [1]. Procuring this specific building block is the first validated step in this published drug discovery pathway.

Process Chemistry: Developing Purification Protocols Based on Predicted Physicochemical Properties

Process engineers can exploit the significantly higher boiling point (329.1 °C vs. 295.8 °C) and density (2.1 vs. 1.5 g/cm³) of this dibromo compound over its 2,6-dichloro analog to design and optimize distillation or extraction-based purification processes [1]. These quantitative data points directly inform solvent selection and equipment parameters for scale-up applications.

Application
Selection Property
Validation Focus
Remote carbene ligand synthesis
2,6-dibromo substitution for xanthylidene formation
σ-donor/π-acceptor electronic tuning
Bromofenoxim isomer studies
Positional isomer identity (2,6- vs 3,5-dibromo)
Herbicidal structure-activity relationship (SAR)
Antimicrobial peptide development
2,6-dibromo-4-formylphenoxyacetic acid scaffold
Antimicrobial screening against gram-negative bacteria
Purification process optimization
Differentiated boiling point and density profile
Distillation and extraction parameter design
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